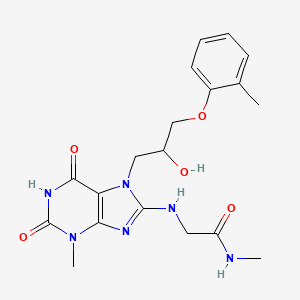
2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide” is a complex organic molecule. It contains functional groups such as hydroxyl, carbamate, and purine .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a purine ring (a type of heterocyclic aromatic organic compound), along with various other functional groups. The presence of these groups will influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 and a predicted pKa of 9.55±0.70 . These properties can influence how the compound behaves in different environments.科学的研究の応用
Radioligand Development for A2B Adenosine Receptors
Compounds structurally related to the given chemical have been explored as selective antagonist ligands for A2B adenosine receptors, highlighting their utility in pharmacological characterization and potential therapeutic targeting. The development of specific radioligands, such as [3H]-MRE 2029-F20, demonstrates the critical role of these compounds in receptor binding studies and drug development processes, aiding in the understanding of receptor pharmacology and function (Baraldi et al., 2004).
Synthesis and Antimicrobial Activities
Analogous compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. This research direction underscores the importance of structural modifications in purine derivatives for enhancing antimicrobial efficacy, offering a pathway for the development of new antimicrobial agents with potential applications in combating drug-resistant bacterial infections (Sharma et al., 2004).
Analytical Chemistry and Spectroscopy
The study of N-methylacetamide and its derivatives in analytical chemistry, particularly through infrared spectrum analysis, provides insights into the molecular structure and behavior of such compounds. Research into the IR spectrum contributions of amide bands in N-methylacetamide derivatives helps elucidate the fundamental aspects of molecular vibrations and electronic transitions, contributing to our understanding of chemical bonding and molecular interactions (Ji et al., 2020).
Green Chemistry for Drug Design
Explorations into environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, including those structurally related to the provided chemical, emphasize the significance of green chemistry in drug design and discovery. Such approaches aim to minimize the environmental impact of chemical syntheses while exploring the therapeutic potentials of novel compounds, aligning with sustainable practices in pharmaceutical development (Reddy et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5/c1-11-6-4-5-7-13(11)30-10-12(26)9-25-15-16(24(3)19(29)23-17(15)28)22-18(25)21-8-14(27)20-2/h4-7,12,26H,8-10H2,1-3H3,(H,20,27)(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLVNASPSMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
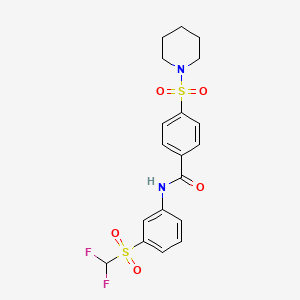
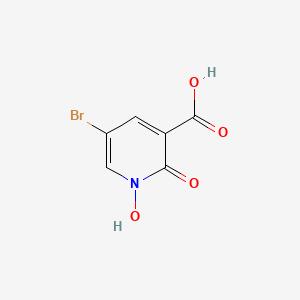
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

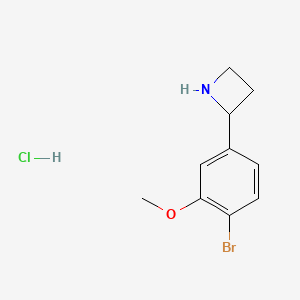

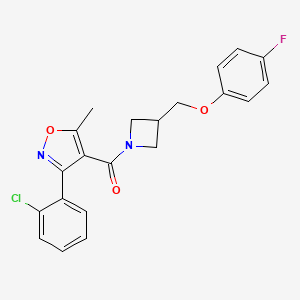
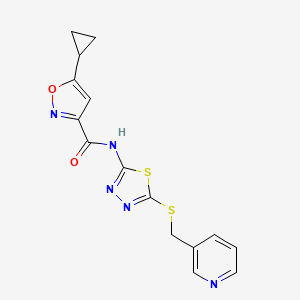
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)
